7-Chloroisoquinolin-3(2H)-one

Catalog No.
S996423
CAS No.
1175272-80-6
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloroisoquinolin-3(2H)-one

CAS Number

1175272-80-6

Product Name

7-Chloroisoquinolin-3(2H)-one

IUPAC Name

7-chloro-2H-isoquinolin-3-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12)

InChI Key

UIIZBWHWNUSKTA-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CNC(=O)C=C21)Cl

Canonical SMILES

C1=CC(=CC2=CNC(=O)C=C21)Cl

7-Chloroisoquinolin-3(2H)-one is a heterocyclic compound characterized by its isoquinoline structure, which includes a chlorine substituent at the seventh position and a keto group at the third position. This compound is part of a larger family of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 7-Chloroisoquinolin-3(2H)-one can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The keto group can participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.
  • Reduction: The compound can undergo reduction to form corresponding alcohols or amines, depending on the reaction conditions.

These reactions are crucial for synthesizing various derivatives with enhanced biological properties.

7-Chloroisoquinolin-3(2H)-one exhibits significant biological activities:

  • Anticancer Properties: Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 and Panc-1, demonstrating cytotoxic effects with low IC50 values .
  • Antimicrobial Activity: It has been reported to possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
  • Antiparasitic Effects: The compound has also shown efficacy against certain parasites, contributing to its therapeutic potential in treating infectious diseases .

Several synthetic routes have been developed for 7-Chloroisoquinolin-3(2H)-one:

  • Starting Material: The synthesis often begins with commercially available 4-chloroisoquinoline or related precursors.
  • Oxidation: The introduction of the keto group can be achieved through oxidation reactions using oxidizing agents like m-chloroperbenzoic acid.
  • Reflux Conditions: Commonly, reactions are conducted under reflux conditions in solvents like dichloromethane or ethanol to facilitate the formation of the desired product with high yields .

The applications of 7-Chloroisoquinolin-3(2H)-one span various fields:

  • Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development.
  • Chemical Biology: It serves as a tool compound in biochemical assays to study cellular processes and disease mechanisms.
  • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 7-Chloroisoquinolin-3(2H)-one focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research indicates that this compound can bind to specific proteins involved in cancer progression, affecting their activity and stability.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, which is significant for therapeutic interventions .

Several compounds share structural similarities with 7-Chloroisoquinolin-3(2H)-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Chloroisoquinolin-1(2H)-oneChlorine at position sixKnown for its potent antimalarial activity
5-Methoxyisoquinolin-3(2H)-oneMethoxy group at position fiveExhibits strong neuroprotective effects
4-Aminoisoquinolin-3(2H)-oneAmino group at position fourDemonstrates significant antibacterial properties

7-Chloroisoquinolin-3(2H)-one is unique due to its specific chlorine substitution pattern and the presence of the keto group, which contribute to its distinct biological activities compared to these similar compounds.

XLogP3

0.9

Dates

Modify: 2023-08-16

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